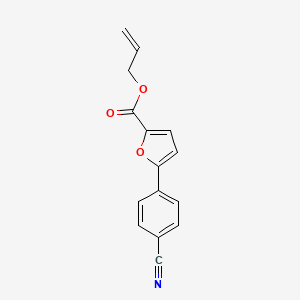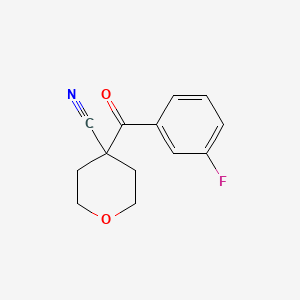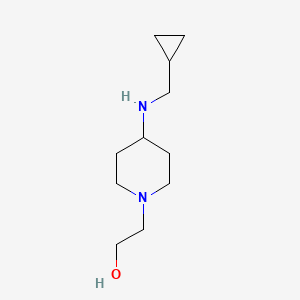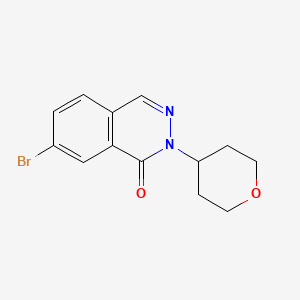
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールは、その独特な化学構造と潜在的な用途により、さまざまな科学分野で注目を集めているヘテロ環式化合物です。この化合物は、イソプロピル基で置換されたピペラジン環、ピリジン環上のメチル基、メタノール基を特徴とし、研究や産業用途のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、特定の条件下で5-メチル-3-ピリジンメタノールと4-イソプロピルピペラジンを反応させることです。反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒を必要とし、目的の生成物の形成を促進します。
工業生産方法
工業的な設定では、(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールの生産は、反応物を制御された温度と圧力条件下で組み合わせる大型バッチ反応器で行うことができます。連続フロー反応器を使用すると、生産プロセスの効率と収率を向上させることもできます。
化学反応の分析
反応の種類
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールは、以下を含むさまざまな化学反応を起こします。
酸化: メタノール基は酸化されてアルデヒドまたはカルボン酸を形成できます。
還元: 化合物は還元されてさまざまな誘導体を形成できます。
置換: ピペラジン環は、さまざまな官能基を導入できる置換反応を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。
形成される主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
置換: さまざまな官能基の導入により、幅広い誘導体が生成されます。
科学研究の用途
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: さまざまな疾患の治療における治療の可能性が探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールの作用機序は、特定の分子標的と経路との相互作用に関与しています。化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
ピロロ[3,2-c]ピリジン誘導体: これらの化合物は、類似のヘテロ環構造を共有し、治療の可能性について研究されています.
ベンゾオキサゾール化合物: TLR9に対する拮抗作用で知られています.
置換されたナフチリジノン化合物: T細胞モジュレーターとして使用されます.
独自性
(6-(4-イソプロピルピペラジン-1-イル)-5-メチルピリジン-3-イル)メタノールは、独特な官能基の組み合わせにより、独自の化学反応性と生物活性をもたらすため、際立っています。この独自性は、さまざまな研究や産業用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
Pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their therapeutic potential.
Benzoxazole compounds: Known for their antagonistic activity against TLR9.
Substituted naphthyridinone compounds: Used as T cell modulators.
Uniqueness
(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)methanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-12(3)8-13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
InChIキー |
LHPJYYUVDDDJDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)






